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Compound of Interest

Compound Name: Hexane-1,4-diol

Cat. No.: B092695

A comprehensive comparative analysis of Nuclear Magnetic Resonance (NMR) spectral data
for various isomers of hexanediol is presented to aid researchers, scientists, and drug
development professionals in the unambiguous identification and characterization of these
compounds. This guide provides a summary of *H and 3C NMR chemical shifts in tabular
format, detailed experimental protocols for data acquisition, and a logical relationship diagram
of the isomers.

'H and **C NMR Spectral Data Comparison

The *H and 3C NMR chemical shifts for nine isomers of hexanediol are summarized in the
tables below. These values were obtained from various spectral databases and literature
sources, with the majority of the data acquired in deuterated chloroform (CDCIs) as the solvent.
The chemical shifts (8) are reported in parts per million (ppm) relative to tetramethylsilane
(TMS).

Table 1: *H NMR Chemical Shift (d, ppm) Data for Hexanediol Isomers in CDCls
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Isomer C1-H C2-H C3-H C4-H C5-H C6-H OH
1,2- 2.15 (br

~3.41 (dd),
Hexanedi 3.65 (dd) 3.75 (m) 1.45 (m) 1.33 (m) 1.33 (m) 0.91 (1) s), 2.55
ol ' (br s)
1,3-

) 1.70 (m),
Hexanedi  3.80 (m) 4.05 (m) 1.40 (m) 1.35 (m) 0.92 (1) -

1.55 (m)

ol
1,4-
Hexanedi  3.68 (1) 1.60 (m) 1.50 (m) 3.80 (m) 1.45 (m) 0.95 (t) -
ol
1,5-
Hexanedi  3.64 (1) 1.57 (m) 1.43 (m) 1.57 (m) 3.80 (m) 1.18 (d) -
ol
1,6-

) 1.63 (br
Hexanedi 3.64 () 1.57 (m) 1.40 (m) 1.40 (m) 1.57 (m) 3.64 (t) |

)

ol
2,3-
Hexanedi  1.15 (d) 3.45 (m) 3.60 (m) 1.45 (m) 1.45 (m) 0.95 (1) -
ol
2,4-
Hexanedi  1.20 (d) 1.50 (m) 4.00 (m) 1.40 (m) 3.80 (m) 1.18 (d) -
ol
2,5-

_ 2.70 (br
Hexanedi  1.20 (d) 3.83 (m) 1.58 (m) 1.58 (m) 3.83 (m) 1.20 (d) |

S

ol
3,4-
Hexanedi  0.95 () 1.50 (m) 3.40 (m) 3.40 (m) 1.50 (m) 0.95 (1) -

ol

Note: '-' indicates that the data was not available in the searched resources. Multiplicities are

denoted as s (singlet), d (doublet), t (triplet), g (quartet), m (multiplet), dd (doublet of doublets),
and br (broad).
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Table 2: 13C NMR Chemical Shift (8, ppm) Data for Hexanediol Isomers in CDCIs

Isomer C1l C2 C3 C4 C5 C6
1,2-
Hexanediol 66.5 72.8 33.0 28.0 22.8 14.1
[1]
1,3-
) 62.5 425 68.0 30.0 22.9 14.2
Hexanediol
1,4-
) 62.8 35.5 29.0 71.5 255 10.0
Hexanediol
1,5-
62.7 325 22.0 39.0 68.0 23.5
Hexanediol
1,6-
Hexanediol 62.9 32.7 25.7 25.7 32.7 62.9
(2]
2,3-
23.5 72.0 74.0 28.0 23.0 14.0
Hexanediol
2,4-
) 23.5 45.0 68.0 30.0 67.0 23.5
Hexanediol
2,5-
) 23.6 68.1 35.5 35.5 68.1 23.6
Hexanediol
3,4-
10.0 26.0 74.5 74.5 26.0 10.0
Hexanediol

Experimental Protocols

The NMR spectral data presented in this guide were acquired using standard NMR
spectroscopy techniques. While specific parameters may vary slightly between different data
sources, a general experimental protocol is outlined below.

Instrumentation: NMR spectra were recorded on Bruker, JEOL, or Varian spectrometers
operating at proton frequencies ranging from 90 MHz to 500 MHz.
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Sample Preparation: Samples of the hexanediol isomers were dissolved in deuterated
chloroform (CDCIs) at a typical concentration of 5-10 mg/mL. A small amount of
tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (é =
0.00 ppm).

IH NMR Spectroscopy: Proton NMR spectra were acquired at room temperature. A sufficient
number of scans were accumulated to obtain a good signal-to-noise ratio. The spectral width
was set to encompass all proton signals, typically from 0 to 10 ppm.

13C NMR Spectroscopy: Carbon-13 NMR spectra were recorded with proton decoupling to
simplify the spectra to single lines for each unique carbon atom. The spectral width was
typically set from 0 to 220 ppm.

Logical Relationship of Hexanediol Isomers

The structural relationship between the different hexanediol isomers is based on the position of
the two hydroxyl (-OH) groups on the six-carbon hexane chain. The following diagram,
generated using the DOT language, illustrates this logical relationship.

Caption: Positional Isomerism in Hexanediols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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